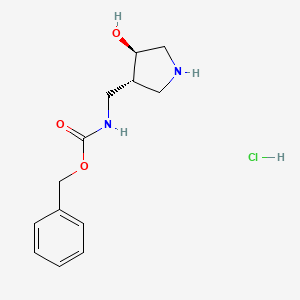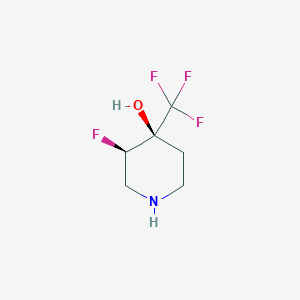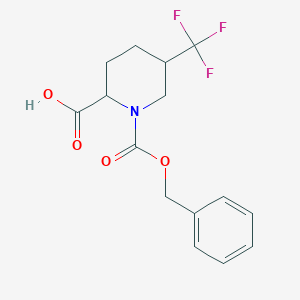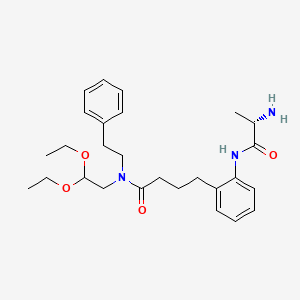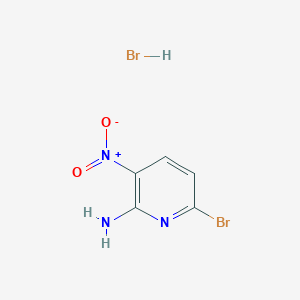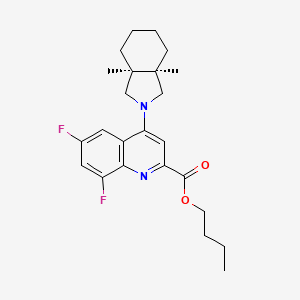
2-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)thiazol-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)thiazol-5-yl)acetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a thiazole ring, a piperazine moiety, and a tert-butoxycarbonyl (Boc) protecting group. The unique structure of this compound makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)thiazol-5-yl)acetic acid typically involves multiple steps, starting with the preparation of the thiazole ring and the piperazine derivative. The tert-butoxycarbonyl group is introduced to protect the piperazine nitrogen during the synthesis. Common synthetic routes include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine derivative is often synthesized separately and then coupled with the thiazole ring using nucleophilic substitution reactions.
Protection with tert-Butoxycarbonyl Group: The Boc group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: The Boc group can be removed under acidic conditions to expose the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the Boc group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazoles.
Substitution: Free amine derivatives.
Aplicaciones Científicas De Investigación
2-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)thiazol-5-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of biochemical probes and molecular tools.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)thiazol-5-yl)acetic acid depends on its specific application. In drug development, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The Boc group serves as a protecting group, allowing selective reactions to occur at other functional sites on the molecule.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid: Similar structure but lacks the thiazole ring.
2-(6-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propoxy)pyridin-3-yl)acetic acid: Contains a pyridine ring instead of a thiazole ring.
Uniqueness
2-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)thiazol-5-yl)acetic acid is unique due to the presence of both the thiazole ring and the piperazine moiety, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in the synthesis of a wide range of biologically active compounds.
Propiedades
IUPAC Name |
2-[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-thiazol-5-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-14(2,3)21-13(20)17-6-4-16(5-7-17)12-15-9-10(22-12)8-11(18)19/h9H,4-8H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCMHBRNLPPBHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(S2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
